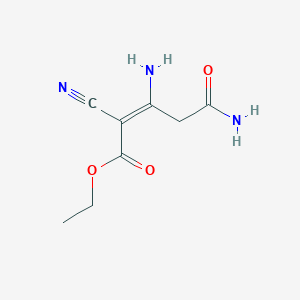

Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate

Description

Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate is a multifunctional organic compound characterized by a conjugated enoate backbone with amino, cyano, and oxo substituents. Its molecular structure (C₈H₁₁N₃O₃) features a pent-2-enoate core, where the 3- and 5-positions are substituted with amino groups, the 2-position with a cyano group, and the 5-position with a ketone. Notably, the compound is listed as discontinued by CymitQuimica, suggesting challenges in commercial availability or synthesis .

Properties

IUPAC Name |

ethyl (E)-3,5-diamino-2-cyano-5-oxopent-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-2-14-8(13)5(4-9)6(10)3-7(11)12/h2-3,10H2,1H3,(H2,11,12)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIBDMGZNIZKUMU-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(CC(=O)N)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\CC(=O)N)/N)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate typically involves the reaction of cyanoacetamide with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and amides.

Reduction: Reduction reactions typically result in the formation of amines and alcohols.

Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: It may be used in the synthesis of pharmaceuticals and as a precursor for drug development.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility: The target compound’s amino and oxo groups likely improve water solubility compared to the lipophilic trifluoromethyl () and diphenyl () derivatives.

- Reactivity: The cyano group in the target and ’s compound may participate in nucleophilic additions, but the thiazolidinone ring in could stabilize intermediates . The alkyne in ’s compound enables click chemistry applications, unlike the enoate backbone of the target .

Electronic and Conformational Differences

- Conjugation: The target’s enoate system allows for extended π-conjugation, while ’s alkyne introduces sp-hybridized carbons, altering electron distribution .

- Crystallography : ’s compound shows distinct torsion angles (e.g., O4—C39—O5 = 127.00°), influencing packing efficiency compared to the target’s likely planar structure .

Biological Activity

Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure that contributes to its biological activity. The presence of both amino and cyano groups allows for diverse interactions with biological targets.

Structural Formula

The structural formula can be represented as follows:

The biological activity of this compound primarily involves its interaction with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : Interaction with cell surface receptors can alter signal transduction pathways, impacting cell proliferation and survival.

- Antioxidant Activity : The compound has shown potential as an antioxidant, reducing oxidative stress in cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved induction of apoptosis through the activation of caspase pathways and modulation of osteopontin levels .

Antimicrobial Activity

Research indicates that compounds similar to this compound possess antimicrobial properties. These compounds have been evaluated using quantitative structure–activity relationship (QSAR) models to predict their efficacy against bacterial strains .

Summary of Biological Activities

Case Study 1: Anticancer Evaluation

In vivo studies involving the sodium salt form of this compound demonstrated significant reduction in tumor volume in Ehrlich ascites carcinoma (EAC) models. The treatment resulted in increased expression of apoptotic markers such as caspase 3 and decreased levels of osteopontin, indicating a robust anticancer effect .

Case Study 2: Antimicrobial Screening

A comprehensive screening of related compounds revealed that certain derivatives exhibited potent antibacterial activity against resistant strains of bacteria. This study utilized both in vitro assays and computational modeling to assess the effectiveness and predict possible mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.